Cas no 76344-95-1 (5-Phenylisoxazole-4-carboxylic acid)

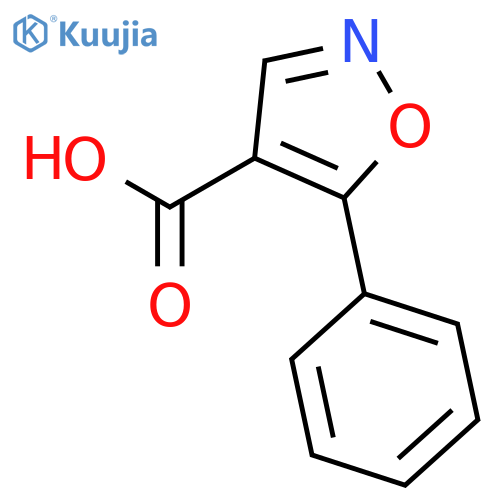

76344-95-1 structure

商品名:5-Phenylisoxazole-4-carboxylic acid

5-Phenylisoxazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-Phenylisoxazole-4-carboxylic acid

- 4-Isoxazolecarboxylicacid, 5-phenyl-

- 5-phenyl-1,2-oxazole-4-carboxylic acid

- 5-phenyl-4-Isoxazolecarboxylic acid

- 4-Isoxazolecarboxylicacid,5-phenyl

- 5-pheny-4-isoxazolecarboxylic acid

- 5-Phenyl-isoxazol-4-carbonsaeure

- 5-phenylisoxazol-4-carboxylic acid

- 4-Isoxazolecarboxylic acid, 5-phenyl-

- MFCD05865189

- F2199-0102

- AKOS005265058

- CS-0307955

- SCHEMBL544183

- VUVDFZMYJYNLCH-UHFFFAOYSA-N

- LS-05967

- DTXSID40564030

- EN300-102300

- 76344-95-1

- Z808584790

- 4-Chloro-2-trifluoroacetoanilinehydrochloridehydrate(TheintermediateofEfavirenz)

- BB 0262835

- 5-Phenylisoxazole-4-carboxylic acid, 97%

- E87988

- 5-(phenyl)isoxazole-4-carboxylic acid

- ALBB-018098

-

- MDL: MFCD05865189

- インチ: InChI=1S/C10H7NO3/c12-10(13)8-6-11-14-9(8)7-4-2-1-3-5-7/h1-6H,(H,12,13)

- InChIKey: VUVDFZMYJYNLCH-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C2=C(C=NO2)C(=O)O

計算された属性

- せいみつぶんしりょう: 189.04300

- どういたいしつりょう: 189.042593085g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 213

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 63.3Ų

- ひょうめんでんか: 0

じっけんとくせい

- 密度みつど: 1.32

- ゆうかいてん: 151-155 °C (lit.)

- ふってん: 372.728°C at 760 mmHg

- フラッシュポイント: 179.22°C

- 屈折率: 1.587

- PSA: 63.33000

- LogP: 2.03980

5-Phenylisoxazole-4-carboxylic acid セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36

-

危険物標識:

- リスク用語:R36/37/38

- 危険レベル:IRRITANT

5-Phenylisoxazole-4-carboxylic acid 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Phenylisoxazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0990351-10g |

5-phenyl-4-isoxazolecarboxylic acid |

76344-95-1 | 95% | 10g |

$1200 | 2024-08-02 | |

| Chemenu | CM190960-5g |

5-Phenylisoxazole-4-carboxylic acid |

76344-95-1 | 95% | 5g |

$435 | 2021-08-05 | |

| TRC | P400353-50mg |

5-Phenylisoxazole-4-carboxylic acid |

76344-95-1 | 50mg |

$ 50.00 | 2022-06-03 | ||

| abcr | AB294572-500 mg |

5-Phenyl-4-isoxazolecarboxylic acid; 95% |

76344-95-1 | 500 mg |

€172.20 | 2023-07-20 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P921622-1g |

5-Phenylisoxazole-4-carboxylic acid |

76344-95-1 | 97% | 1g |

¥1,592.10 | 2022-09-01 | |

| Enamine | EN300-102300-2.5g |

5-phenyl-1,2-oxazole-4-carboxylic acid |

76344-95-1 | 95.0% | 2.5g |

$254.0 | 2025-02-21 | |

| 1PlusChem | 1P005EFR-250mg |

5-Phenylisoxazole-4-carboxylic acid |

76344-95-1 | 97% | 250mg |

$48.00 | 2025-03-21 | |

| abcr | AB294572-5g |

5-Phenyl-4-isoxazolecarboxylic acid, 95%; . |

76344-95-1 | 95% | 5g |

€445.00 | 2025-02-13 | |

| Ambeed | A896240-10g |

5-Phenylisoxazole-4-carboxylic acid |

76344-95-1 | 95% | 10g |

$1361.0 | 2024-04-17 | |

| Enamine | EN300-102300-10g |

5-phenyl-1,2-oxazole-4-carboxylic acid |

76344-95-1 | 95% | 10g |

$694.0 | 2023-10-28 |

5-Phenylisoxazole-4-carboxylic acid 関連文献

-

1. 1112. Derivatives of 6-aminopenicillanic acid. Part VI. Penicillins from 3- and 5-phenylisoxazole-4-carboxylic acids and their alkyl and halogen derivativesF. P. Doyle,J. C. Hanson,A. A. W. Long,J. H. C. Nayler,E. R. Stove J. Chem. Soc. 1963 5838

-

2. Journal: index of authors, 1963

76344-95-1 (5-Phenylisoxazole-4-carboxylic acid) 関連製品

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:76344-95-1)5-Phenylisoxazole-4-carboxylic acid

清らかである:99%

はかる:10g

価格 ($):1225.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:76344-95-1)5-Phenyl-1,2-oxazole-4-carboxylic acid

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ